6-(Allyloxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Overview
Description
The compound is a quinoline derivative with an allyloxy group and a carboxylic acid group. Quinolines are aromatic compounds with a fused pyridine and benzene ring. The allyloxy group is a common functional group in organic chemistry, consisting of an alkene (allyl) bound to an oxygen . The carboxylic acid group consists of a carbon double-bonded to an oxygen and single-bonded to a hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the allyloxy and carboxylic acid groups attached at specific positions. The exact structure would depend on the locations of these groups on the quinoline core .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the allyloxy and carboxylic acid groups. The allyloxy group could participate in reactions typical of alkenes, while the carboxylic acid group could undergo reactions typical of carboxylic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the allyloxy and carboxylic acid groups .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-ethyl-4-oxo-6-prop-2-enoxyquinoline-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-3-7-20-10-5-6-12-11(8-10)14(17)9-13(15(18)19)16(12)4-2/h3,5-6,8-9H,1,4,7H2,2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBUDHFYCAROCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OCC=C)C(=O)C=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384277 | |
Record name | 1-Ethyl-4-oxo-6-[(prop-2-en-1-yl)oxy]-1,4-dihydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728094 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
248596-48-7 | |
Record name | 1-Ethyl-4-oxo-6-[(prop-2-en-1-yl)oxy]-1,4-dihydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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